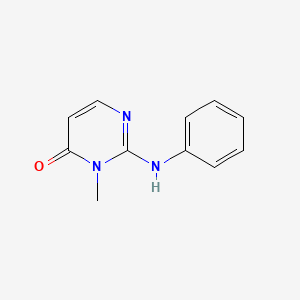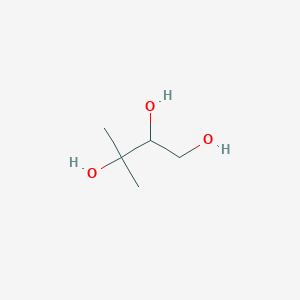
3-Fluoro-benzylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-benzylzinc chloride is an organozinc compound with the molecular formula C7H6ClFZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-benzylzinc chloride can be synthesized through the reaction of 3-fluorobenzyl chloride with zinc in the presence of a catalyst. One common method involves the use of zinc chloride and lithium chloride under an inert atmosphere, followed by the addition of 3-fluorobenzyl chloride and magnesium in tetrahydrofuran at room temperature . The reaction typically proceeds under Schlenk conditions to ensure an inert atmosphere.
Industrial Production Methods: Industrial production of 3-fluorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The use of highly reactive zinc and controlled reaction conditions ensures high yield and purity of the product. The compound is often produced in specialized facilities equipped to handle organozinc reagents safely.
化学反応の分析
Types of Reactions: 3-Fluoro-benzylzinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: Utilizes palladium or nickel catalysts to couple 3-fluorobenzylzinc chloride with aryl or vinyl halides.
Addition Reactions: Reacts with carbonyl compounds to form alcohols or ketones.
Major Products:
Diaryl Methanes: Formed through cross-coupling with aryl halides.
Alcohols and Ketones: Formed through addition reactions with carbonyl compounds.
科学的研究の応用
3-Fluoro-benzylzinc chloride is widely used in scientific research due to its reactivity and versatility. Some key applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functional materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity.
作用機序
The mechanism of action of 3-fluorobenzylzinc chloride involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound readily donates electrons to electrophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is attributed to the polar nature of the carbon-zinc bond, which enhances the nucleophilicity of the carbon atom.
類似化合物との比較
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- 2-Chlorobenzylzinc chloride
Comparison: 3-Fluoro-benzylzinc chloride is unique due to the position of the fluorine atom on the benzyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, 3-fluorobenzylzinc chloride often exhibits different reactivity patterns, making it suitable for specific synthetic applications.
特性
分子式 |
C7H6ClFZn |
|---|---|
分子量 |
210.0 g/mol |
IUPAC名 |
zinc;1-fluoro-3-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
ZQWLTSYIDLVERT-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC(=CC=C1)F.[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Bromo-5-[(methyloxy)methyl]furan](/img/structure/B8564348.png)



![[2-(7-methoxy-1H-benzoimidazol-2-yl)-ethyl]-methyl-amine](/img/structure/B8564370.png)

